molecular formula C7H8BrNO B1278560 2-Bromo-3-ethoxypyridine CAS No. 89694-54-2

2-Bromo-3-ethoxypyridine

Cat. No. B1278560
CAS RN: 89694-54-2
M. Wt: 202.05 g/mol
InChI Key: REVXDUVZKACDQT-UHFFFAOYSA-N
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Description

2-Bromo-3-ethoxypyridine is a brominated pyridine derivative with an ethoxy group at the third position. It is a compound of interest due to its potential applications in various chemical reactions and syntheses. The presence of both bromo and ethoxy substituents on the pyridine ring makes it a versatile intermediate for further functionalization and transformation into more complex molecules .

Synthesis Analysis

The synthesis of brominated pyridine derivatives, including those similar to 2-bromo-3-ethoxypyridine, has been explored in several studies. For instance, the preparation of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines has been achieved through Stille coupling and reductive symmetric coupling reactions, with yields ranging from 70 to 90% . Although not directly synthesizing 2-bromo-3-ethoxypyridine, these methods provide insights into the bromination of pyridine derivatives. Additionally, the synthesis of 2-amino-5-ethoxypyridine from 3-ethoxypyridine via 2-bromo-3-ethoxy-6-nitropyridine has been reported, suggesting a potential route for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is characterized by the presence of a pyridine ring with bromine and other substituents attached to it. The structure of 2-ethoxy-3-pyridylboronic acid, a related compound, has been determined through X-ray crystallography, revealing intramolecular and intermolecular bonding patterns that could be relevant to understanding the structure of 2-bromo-3-ethoxypyridine .

Chemical Reactions Analysis

Brominated pyridines are known to participate in various chemical reactions. For example, 2-bromo-6-isocyanopyridine has been identified as a versatile reagent for multicomponent chemistry, demonstrating the utility of brominated pyridines in synthetic applications . The reactivity of bromine atoms in brominated pyridines has been explored, with findings that include the conversion of 3,5-dibromopyridine into 3-bromo-5-ethoxypyridine using sodium ethylate . These studies highlight the potential of 2-bromo-3-ethoxypyridine to undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-3-ethoxypyridine can be inferred from related compounds. For instance, the thermodynamic properties and luminescence behaviors of lanthanide complexes with brominated pyridines have been characterized, providing insights into the stability and reactivity of these compounds . The behavior of bromo-derivatives of ethoxypyridines when heated with hydrochloric acid has also been investigated, revealing substitution and migration reactions that could be relevant to understanding the properties of 2-bromo-3-ethoxypyridine .

Scientific Research Applications

Chemical Reactions and Synthesis

  • 2-Bromo-3-ethoxypyridine is involved in various chemical reactions, such as when heated with aqueous hydrochloric acid, forming 2-chloro-3-hydroxypyridine and corresponding dihydroxypyridines (Hertog & Bruyn, 2010).
  • It has been utilized in the synthesis of 2‐amino‐5‐ethoxypyridine, showcasing its role in producing other chemically significant compounds (Hertog et al., 2010).
  • Research demonstrates that 2-Bromo-3-ethoxypyridine can be transformed into other bromo-derivatives through various substitution reactions, indicating its versatility in chemical synthesis (Pieterse & Hertog, 2010).

Reaction Mechanisms and Kinetics

  • The reactivity of 2-Bromo-3-ethoxypyridine is also a subject of study, such as its role in the preparation of 3-acetylamino-5-ethoxypyridine, illustrating its involvement in complex organic reactions (Hertog et al., 1948).
  • Studies on the reactions of 2-Bromo-3-ethoxypyridine with lithium piperidide in piperidine have been conducted, providing insights into the reaction mechanisms involving this compound (Plas et al., 2010).
  • The gas-phase thermal decomposition kinetics of 2-Bromo-3-ethoxypyridine have been examined using density functional methods, highlighting its stability and reaction pathways under specific conditions (Márquez et al., 2012).

Applications in Molecular and Material Science

  • Research into the crystal structure analysis of certain compounds derived from the condensation of 2-Bromo-3-ethoxypyridine indicates its potential applications in material science and molecular structure analysis (Ianelli et al., 1996).
  • The compound has been explored in the context of creating triply bonded diosmium(III) complexes, showcasing its potential in the development of complex metal-based structures (Johnson et al., 1990).

Safety And Hazards

2-Bromo-3-ethoxypyridine is classified under the GHS07 category for safety . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Relevant Papers I found some references related to 2-Bromo-3-ethoxypyridine , but they do not provide further information about this specific compound. For more detailed information, it would be beneficial to consult specialized chemical databases or scientific literature.

properties

IUPAC Name

2-bromo-3-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVXDUVZKACDQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442737
Record name 2-BROMO-3-ETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-ethoxypyridine

CAS RN

89694-54-2
Record name 2-BROMO-3-ETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-ethoxypyridine
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Synthesis routes and methods I

Procedure details

A mixture of 2-bromopyridin-3-ol (3.00 g), ethyl iodide (3.44 ml), anhydrous potassium carbonate (4.28 g) and dry dimethylformamide (34 ml) is stirred under nitrogen at 80°-85° for 2.5 hrs, concentrated to remove solvent, diluted with ethyl acetate (75 ml) and water (40 ml), and the layers are separated. The aqueous phase is extracted with ethyl acetate (75 ml) and the combined organic phase is washed with saline (30 ml), dried over sodium sulfate, and concentrated under reduced pressure to give the title compound, NMR (CDCl3) 7.97, 7.20, 7.12, 4.11 and 1.50δ.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.44 mL
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Iodoethane (26 ml) is added to a mixture of 2-bromo-3-pyridinol (Aldrich, 22.75 g), potassium carbonate anhydrous (32.541 g) and DMF (258 ml). The mixture is stirred at 80-85° for 3.25 hr, at which time the mixture is cooled in an ice water bath and potassium carbonate is then filtered off and washed with dichloromethane. The filtrate is concentrated under reduced pressure and the residue is dissolved in ethyl acetate (570 ml) and washed with water (300 ml). The aqueous layer is backwashed with ethyl acetate (500 ml) and each of the organic phases are washed with saline (114 ml). The organic phases are combined, dried with magnesium sulfate and concentrated under reduced pressure. The crude material is chromatographed (silica gel; eluting with ethyl acetate/hexane (20/80) to give 2-bromo-3-ethoxypyridine (XXVIIIa, Chart G), MS (m/z) 201, 203; IR (neat) 1448, 1294, 1389, 1420 and 1205 cm-1.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
22.75 g
Type
reactant
Reaction Step One
Quantity
32.541 g
Type
reactant
Reaction Step One
Name
Quantity
258 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
HJ Den Hertog, J De Bruyn - Recueil des Travaux Chimiques …, 1951 - Wiley Online Library
… From 6‐bromo‐2‐ethoxypyridine, 6‐chloro‐2‐hydroxypyridine and from 2‐bromo‐3‐ethoxypyridine, 2‐chloro‐3‐hydroxypyridine are formed together with the corresponding …
Number of citations: 23 onlinelibrary.wiley.com
HJ Den Hertog, C Jouwersma… - Recueil des Travaux …, 1949 - Wiley Online Library
… The preparation of 2-bromo-3-ethoxypyridine (XX) from 3-ethoxypyridme (XVIII) is described by Konigs, Gerdes and Sirof 2). They prepared 3-ethoxypyridine from 3-bromopyridine as …
Number of citations: 28 onlinelibrary.wiley.com
HJ Den Hertog, MJ Pieterse… - Recueil des Travaux …, 1963 - Wiley Online Library
… The conversion of 2-bromo-3-ethoxypyridine (VII) cannot proceed via a hetaryne, no hydrogen atom being present in an ortho-position towards bromine. The formation of 2-amino-3-…
Number of citations: 35 onlinelibrary.wiley.com
HW van Meeteren, HC van der Plas - Tetrahedron Letters, 1966 - Elsevier
… It was found that whereas 2-bromo-3-ethoxypyridine and 2-bromo-3-methylpyridine react with potarium amide yielding the corresponding 2-amino compounds , J-amino-2-…
Number of citations: 11 www.sciencedirect.com
MJ Genin, TJ Poel, Y Yagi, C Biles… - Journal of medicinal …, 1996 - ACS Publications
The major route of metabolism of the bis(heteroaryl)piperazine (BHAP) class of reverse transcriptase inhibitors (RTIs), atevirdine and delavirdine, is via oxidative N-dealkylation of the 3-…
Number of citations: 66 pubs.acs.org
BR Baker, FJ McEVOY - The Journal of Organic Chemistry, 1955 - ACS Publications
… 2-Bromo-3-ethoxypyridine (15)10 also quaternerized with benzyl iodide, then reacted … However, the method of preparation of 2-bromo-3-ethoxypyridine (15) was not considered as …
Number of citations: 46 pubs.acs.org
RR Staib - 1985 - search.proquest.com
… The product was purified by preparative TLC on silica gel eluting with ethyl acetate/hexane (1:3) to give 0.29 g (75%) of 2-bromo-3-ethoxypyridine (54) as a yellow oil:1H NMR (60 MHz, …
Number of citations: 2 search.proquest.com

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